molecular formula C18H15BrN2O2 B2558810 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 903183-98-2

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B2558810
CAS No.: 903183-98-2
M. Wt: 371.234
InChI Key: PHYHXCYDHQIMDL-UHFFFAOYSA-N
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Description

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-ethoxyphenol is a pyrimidine derivative featuring a 4-bromophenyl substituent at the 5-position and a 5-ethoxyphenol group at the 2-position of the pyrimidine core. This compound shares structural motifs with pharmaceutical intermediates and active ingredients, particularly endothelin receptor antagonists like macitentan.

Properties

IUPAC Name

2-[5-(4-bromophenyl)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-2-23-14-7-8-15(17(22)9-14)18-16(10-20-11-21-18)12-3-5-13(19)6-4-12/h3-11,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYHXCYDHQIMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-ethoxyphenol typically involves a multi-step processThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) are used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-ethoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors

Mechanism of Action

The mechanism of action of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Pharmacological and Physicochemical Properties

  • Endothelin Receptor Antagonism: Sulfamide-containing pyrimidines (e.g., macitentan analogs) exhibit potent antagonism due to sulfamide’s hydrogen-bonding capacity. The target compound’s ethoxyphenol group may mimic this interaction .
  • Anti-inflammatory Activity : Oxadiazole analogs () achieve ~60% efficacy, suggesting bromophenyl groups contribute to activity, though core heterocycles (pyrimidine vs. oxadiazole) dictate target specificity .
  • Solubility and Lipophilicity: The ethoxy group in the target compound likely enhances lipophilicity compared to methoxy () or polar amino groups, impacting bioavailability .

Key Research Findings

  • Macitentan-Related Compounds : The target compound shares a structural scaffold with macitentan impurities (), which exhibit modified ethoxy chains and bromopyrimidine linkages. These impurities highlight the sensitivity of biological activity to substituent positioning .
  • Role of Halogen Substituents : The 4-bromophenyl group is conserved across analogs, suggesting its critical role in hydrophobic interactions with receptor pockets .
  • Synthetic Challenges : and emphasize the complexity of introducing ethoxy and sulfamide groups regioselectively, requiring controlled reaction conditions to avoid byproducts .

Biological Activity

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-ethoxyphenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological efficacy, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C19H18BrN2O2, with a molecular weight of approximately 396.26 g/mol. Its structure features a pyrimidine ring substituted with a bromophenyl group and an ethoxyphenol moiety, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. It has been shown to interact with various biological targets, including enzymes and receptors involved in disease pathways.

Antimicrobial Activity

In vitro studies have demonstrated that this compound has effective antimicrobial properties against a range of pathogens. The compound's mechanism involves inhibition of bacterial growth by targeting specific enzymes critical for cell wall synthesis.

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects against T-lymphoblastic cell lines with IC50 values as low as 9 nM, indicating high potency in targeting cancer cells while sparing normal cells .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound binds to specific enzymes, disrupting their function and leading to decreased cellular processes essential for pathogen survival and cancer cell proliferation.
  • Molecular Docking Studies : These studies suggest that the compound effectively binds to target sites on enzymes, enhancing its potential as an inhibitor.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (nM)Reference
AntimicrobialVarious BacteriaVaries
AnticancerT-Lymphoblastic Cell Lines9
Enzyme InhibitionHuman PNP19
Enzyme InhibitionMycobacterium tuberculosis PNP4

Case Study: Anticancer Properties

A study conducted on the anticancer properties of this compound involved testing against multiple cancer cell lines. The results indicated selective cytotoxicity towards T-lymphoblastic cells while showing minimal toxicity to non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies.

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